molecular formula C11H21NO4 B2412666 Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 2550997-82-3

Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B2412666
CAS No.: 2550997-82-3
M. Wt: 231.292
InChI Key: DVTUWPKYSVRQPJ-QMMMGPOBSA-N
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Description

Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butyl group.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted oxazolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    Tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: The (5R) isomer, which may have different stereochemical properties and reactivity.

    Tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxamide: Contains an amide group instead of a carboxylate group, leading to different chemical behavior.

Uniqueness

Tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a carboxylate group. These features confer distinct reactivity and make it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-8(7-13)15-11(12,4)5/h8,13H,6-7H2,1-5H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTUWPKYSVRQPJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(CC(O1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N(C[C@H](O1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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